2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid
Description
Chemical Nomenclature and Systematic Classification within Organic Chemistry
IUPAC Name and Structural Representation
The formal IUPAC name for the compound is 2-((4-(1H-pyrrol-1-yl)benzoyl)amino)acetic acid . This name systematically deconstructs the molecule's components. The "acetic acid" forms the parent structure. The "amino" group at the 2-position of the acetic acid is substituted with a "4-(1H-pyrrol-1-yl)benzoyl" group. This substituent consists of a "benzoyl" group (a benzene (B151609) ring attached to a carbonyl group), which itself is substituted at the 4-position with a "1H-pyrrol-1-yl" group, indicating the attachment of the pyrrole (B145914) ring via its nitrogen atom.
Structural Representation:
A simplified 2D representation of the molecular structure.
Classification as an N-Substituted Amino Acid Derivative
At its core, 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid is classified as an N-substituted amino acid derivative . Specifically, it is a derivative of glycine (B1666218), the simplest amino acid, where one of the hydrogen atoms of the amino group (-NH2) has been replaced by the 4-(pyrrol-1-yl)benzoyl group. Such modifications to amino acids are a common strategy in medicinal chemistry to create peptidomimetics or to introduce specific pharmacophoric features.
Integration within Pyrrole-Containing Heterocycles and Benzoic Acid Derivatives
The compound integrates key features from two significant classes of organic compounds:
Pyrrole-Containing Heterocycles: The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.
Benzoic Acid Derivatives: Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are also prevalent in pharmaceuticals and serve as important intermediates in organic synthesis. The substitution pattern on the benzene ring significantly influences the molecule's properties.
Historical Development and Pharmacological Relevance of Related Chemical Scaffolds
The research significance of this compound can be better understood by examining the historical and pharmacological importance of its constituent chemical scaffolds.
Overview of Pyrrole and Indole Derivatives in Medicinal Chemistry Research
Pyrrole and its fused analog, indole, are fundamental heterocyclic structures that have been a cornerstone of medicinal chemistry for decades. Natural products containing these rings, such as heme, chlorophyll, and the amino acid tryptophan, highlight their biological importance.
In drug discovery, pyrrole derivatives have been developed as agents with a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The pyrrole ring's ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, makes it a versatile component in drug design.
| Prominent Pyrrole-Containing Drugs | Therapeutic Class |
| Atorvastatin | Antihyperlipidemic |
| Sunitinib | Anticancer |
| Ketorolac | Nonsteroidal Anti-inflammatory |
This table showcases a few examples of marketed drugs that feature a pyrrole scaffold, illustrating the therapeutic diversity of this heterocycle.
Evolution of Benzoic Acid and Glycine Conjugates in Drug Discovery
Benzoic acid, first isolated in the 16th century, has a long history in medicine, initially used as an antiseptic. Its derivatives have since been explored for a vast array of therapeutic applications. The carboxylic acid group can act as a key binding feature to biological targets and also influences the pharmacokinetic properties of a molecule.
The conjugation of benzoic acid with glycine to form hippuric acid (N-benzoylglycine) is a well-known metabolic pathway in humans for the detoxification and excretion of benzoic acid. acs.org This natural process of forming glycine conjugates has inspired medicinal chemists to utilize this strategy to modify drug candidates. Glycine conjugation can alter a compound's solubility, metabolic stability, and transport characteristics. The study of how substituents on the benzoic acid ring affect the rate and extent of glycine conjugation has provided valuable insights into structure-activity relationships. nih.govnih.gov
Rationale for Academic Investigation of the this compound Motif
The academic pursuit of understanding molecules like this compound is multifaceted, primarily revolving around its utility in expanding the chemical space for drug discovery and its application as a foundational element in the synthesis of more complex molecules.
Contribution to Structure-Activity Relationship (SAR) Studies for Analogous Compounds
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. While direct SAR data for this compound is not extensively documented, the activities of analogous compounds offer a predictive framework for its potential.
The 4-pyrrol-1-ylbenzoyl core is a recurring motif in compounds with demonstrated biological effects. For instance, derivatives of 4-pyrrol-1-yl benzoic acid hydrazide have been synthesized and shown to possess antibacterial and antitubercular properties globalconference.inforesearchgate.net. Another closely related compound, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications nih.gov. These findings suggest that the 4-pyrrol-1-ylbenzoyl scaffold can be a valuable pharmacophore.
By systematically modifying the structure of this compound, researchers can probe the SAR of this class of compounds. Key modifications could include:
Substitution on the pyrrole ring: Introducing various substituents on the pyrrole ring could modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity to biological targets.
Variation of the amino acid component: Replacing the glycine moiety with other amino acids would introduce different side chains, allowing for the exploration of how changes in hydrophobicity, charge, and size affect biological activity.
The data generated from such studies would be invaluable in constructing a comprehensive SAR profile for this class of molecules, guiding the design of future analogs with enhanced potency and selectivity.
| Compound Class | Biological Activity of Analogs | Reference |
| 4-pyrrol-1-yl benzoic acid hydrazides | Antibacterial and antitubercular | globalconference.inforesearchgate.net |
| [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid | Aldose reductase inhibition | nih.gov |
| N-acyl glycines | Varied, including roles in detoxification | ontosight.aimdpi.com |
Potential as a Precursor or Scaffold in Advanced Chemical Synthesis
Beyond its potential for direct biological activity, this compound holds significant promise as a versatile precursor and scaffold in the synthesis of more complex chemical entities. Its bifunctional nature, possessing both a carboxylic acid and an amide linkage, provides multiple points for further chemical elaboration.
The parent molecule, 4-(1H-Pyrrol-1-yl)benzoic acid, is a known building block in the synthesis of pharmaceuticals and other biologically active molecules ontosight.ai. The synthesis of this compound would likely involve the acylation of glycine with a derivative of 4-(1H-Pyrrol-1-yl)benzoic acid, a common transformation in organic synthesis acs.org.
Once formed, the carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols. This allows for its incorporation into larger, more complex molecular architectures. For example, it could be coupled with other amino acids or peptides to create novel peptidomimetics, or it could serve as a starting material for the synthesis of heterocyclic compounds.
The N-benzoyl glycine substructure, known as hippuric acid, is a well-studied metabolite involved in the detoxification of benzoic acid ontosight.aiwikipedia.org. The synthetic methods for preparing N-benzoyl glycine are well-established and can be adapted for the synthesis of this compound globalconference.infoacs.org. The chemical reactivity of the N-acyl amino acid unit provides a reliable handle for further synthetic transformations, making it a valuable tool for chemists seeking to build libraries of diverse compounds for high-throughput screening and drug discovery programs.
Properties
IUPAC Name |
2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(17)9-14-13(18)10-3-5-11(6-4-10)15-7-1-2-8-15/h1-8H,9H2,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPYUNKXLFIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 4 Pyrrol 1 Ylbenzoyl Amino Acetic Acid
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, allowing for the modulation of the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity.
Esterification for Prodrug Development or Spectroscopic Tagging
Furthermore, esterification can be used to introduce spectroscopic tags. For example, reacting the carboxylic acid with a fluorescent alcohol would yield an ester that can be used in imaging studies or bioassays to track the molecule's distribution and interactions.
| Reaction | Reagents and Conditions | Product Type | Application |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic Acid (e.g., H₂SO₄), Heat | Alkyl Ester | Prodrug, Spectroscopic Tagging |
| Steglich Esterification | Alcohol, DCC, DMAP | Alkyl or Aryl Ester | Prodrug, Spectroscopic Tagging |
| Alkylation of Carboxylate | Alkyl Halide (e.g., Ethyl Bromide), Base (e.g., K₂CO₃) | Alkyl Ester | Prodrug, Spectroscopic Tagging |
This table presents plausible esterification reactions based on general organic chemistry principles.
Amide Formation with Primary or Secondary Amines for Analog Development
The carboxylic acid can be converted into a wide array of amides through coupling with primary or secondary amines. This transformation is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). The resulting N-substituted amides can exhibit altered biological activities, receptor binding affinities, and pharmacokinetic properties compared to the parent acid.
The synthesis of these amides typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling agent. youtube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are commonly employed to facilitate amide bond formation under mild conditions. orgoreview.comscielo.org.mx A diverse library of analogs can be generated by reacting 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid with various amines.
| Coupling Reagent | Additive (if applicable) | General Reaction | Application |
| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | R-COOH + R'-NH₂ → R-CONHR' | Analog Development |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | HOBt (Hydroxybenzotriazole) | R-COOH + R'-NH₂ → R-CONHR' | Analog Development |
| SOCl₂ (Thionyl Chloride) | None | R-COOH → R-COCl; R-COCl + R'-NH₂ → R-CONHR' | Analog Development |
This table summarizes common methods for amide formation applicable to the target compound.
Use in Peptide Coupling Chemistry as a Non-Standard Amino Acid Building Block
This compound can be viewed as an N-acylated glycine (B1666218), a type of non-standard amino acid. ontosight.ai As such, it can be incorporated into peptide sequences to create novel peptidomimetics. peptide.com The carboxylic acid end of the molecule can be activated and coupled to the N-terminus of a peptide chain, while the secondary amide within its structure remains stable under standard peptide synthesis conditions.
The incorporation of such a building block can impart unique conformational constraints on the resulting peptide, potentially leading to enhanced biological activity or stability. Standard peptide coupling reagents, such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be utilized for this purpose. bachem.com
Modifications at the Pyrrole (B145914) Ring and its Substituents
The pyrrole ring and the attached phenyl ring present further opportunities for chemical modification, allowing for fine-tuning of the molecule's electronic and steric properties.
Electrophilic Aromatic Substitution on the Pyrrole Moiety
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com These reactions typically occur at the C2 (α) position, as the carbocation intermediate is better stabilized by resonance compared to substitution at the C3 (β) position. aklectures.comyoutube.com The N-substituent, in this case, the 4-benzoylphenyl group, can influence the reactivity and regioselectivity of the substitution.
Common electrophilic substitution reactions that could be applied to the pyrrole ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. youtube.com These modifications would introduce new functional groups onto the pyrrole ring, enabling further derivatization or directly modulating the biological properties of the molecule.
| Reaction | Reagent | Expected Position of Substitution |
| Nitration | HNO₃/H₂SO₄ (or milder reagents) | C2-position of the pyrrole ring |
| Halogenation | NBS, NCS, or I₂ | C2-position of the pyrrole ring |
| Sulfonation | SO₃/Pyridine | C2-position of the pyrrole ring |
| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid | C2-position of the pyrrole ring |
This table outlines potential electrophilic substitution reactions on the pyrrole ring.
Chemical Transformations of Substituents on the Phenyl Ring (e.g., cyano group in related structures)
For instance, a cyano group on the phenyl ring could be hydrolyzed to a carboxylic acid or a primary amide. Reduction of the nitrile would yield a primary amine, which could then be further functionalized. Additionally, the cyano group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles. researchgate.net These transformations highlight the synthetic utility of having a cyano group as a substituent in related molecular frameworks.
Formation of Conjugates for Research Probes
The molecular architecture of this compound, featuring a terminal carboxylic acid and an internal amide linkage, offers versatile opportunities for its derivatization into sophisticated research probes. These probes are instrumental in exploring biological systems by enabling the visualization, identification, and quantification of molecular interactions. The pyrrole-benzoyl core provides a stable scaffold that can be systematically modified to attach reporter molecules, such as fluorescent dyes or biotin, thereby creating powerful tools for cellular and molecular biology research.
Bioconjugation Strategies utilizing the Acetic Acid or Amine Linkages
The primary sites for bioconjugation on this compound are the terminal carboxylic acid group and, conceptually, the secondary amine of the glycine moiety, although the latter is part of a stable amide bond and less reactive. The carboxylic acid is the more accessible and commonly targeted functional group for conjugation.
A prevalent strategy for activating the carboxylic acid is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS. This two-step process first converts the carboxylic acid into a more reactive O-acylisourea intermediate, which can then react with NHS to form a semi-stable NHS ester. This activated ester is subsequently displaced by a primary amine on a biomolecule (e.g., a protein, peptide, or amino-modified probe) to form a stable amide bond. This method is widely employed due to its efficiency and the stability of the resulting conjugate. biotium.comthermofisher.com
Alternatively, the carboxylic acid can be coupled to molecules containing hydroxyl groups through esterification, although the resulting ester linkage is generally less stable in biological systems compared to an amide bond. thermofisher.com
While the amide linkage within the parent molecule is generally stable, harsh conditions could potentially lead to its hydrolysis, liberating a primary amine on the glycine component and 4-pyrrol-1-ylbenzoic acid. This newly exposed amine could then be a target for conjugation with amine-reactive chemical groups like NHS esters, isothiocyanates, or sulfonyl chlorides. However, this approach is less common as it requires the disruption of the parent molecule's structure.
Table 1: Illustrative Bioconjugation Strategies for the Carboxylic Acid Moiety
| Activating Reagent | Coupling Partner Functional Group | Resulting Linkage |
| EDC/NHS | Primary Amine (-NH2) | Amide Bond |
| EDC/Alcohol | Hydroxyl (-OH) | Ester Bond |
This table presents potential bioconjugation strategies based on the functional groups of the target molecule.
Synthesis of Fluorescently Tagged Derivatives for Imaging Studies
The development of fluorescently tagged derivatives of this compound is crucial for its application in cellular imaging and fluorescence-based assays. The general principle involves the covalent attachment of a fluorophore to the core molecule without significantly altering its fundamental chemical properties.
The most straightforward approach is to couple a fluorescent dye containing a primary amine to the carboxylic acid of this compound using the EDC/NHS chemistry described previously. A wide array of amine-functionalized fluorophores are commercially available, spanning the spectral range from ultraviolet to near-infrared. Examples include derivatives of fluorescein, rhodamine, cyanine, and Alexa Fluor dyes. acs.org
Another strategy involves the use of fluorescent reagents that are specifically designed to react with carboxylic acids. For instance, fluorescent alkyl halides can be used to esterify the carboxylic acid, yielding a fluorescent ester conjugate. thermofisher.com Similarly, fluorescent hydrazines can be coupled to the carboxylic acid via carbodiimide-mediated reactions to form a stable acyl hydrazide linkage. thermofisher.com
The choice of fluorophore and conjugation strategy depends on the specific application, including the desired spectral properties (excitation and emission wavelengths), quantum yield, photostability, and the environmental sensitivity of the dye's fluorescence. acs.org For live-cell imaging, cell-permeant dyes would be preferred.
Table 2: Examples of Fluorophores for Derivatization
| Fluorophore Class | Reactive Group for Conjugation | Potential Application |
| Fluorescein | Amine (e.g., Fluorescein cadaverine) | Fluorescence Microscopy |
| Rhodamine | Amine (e.g., Rhodamine B isothiocyanate) | Flow Cytometry |
| BODIPY | Carboxylic Acid (activated) | Live-Cell Imaging |
| Cyanine Dyes (Cy3, Cy5) | NHS ester | FRET-based assays |
This table provides examples of common fluorophore classes and their potential use in creating fluorescently tagged derivatives.
Enzymatic Inhibition and Biological Target Modulation Studies of Analogous Compounds
Inhibition of Aldose Reductase Enzyme by Pyrrolyl-Acetic Acid Derivatives
The inhibition of the aldose reductase (AR) enzyme is a primary therapeutic strategy for mitigating long-term diabetic complications such as neuropathy, nephropathy, and cataracts. openmedicinalchemistryjournal.commdpi.com This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. mdpi.comunipi.it Under hyperglycemic conditions, the increased flux through this pathway leads to sorbitol accumulation, causing osmotic stress and subsequent cellular damage. unipi.itresearchgate.net Pyrrolyl-acetic acid derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs). nih.govuoa.gr
The inhibitory action of pyrrolyl-acetic acid derivatives against aldose reductase is attributed to their specific molecular structure, which allows for effective binding to the enzyme's active site. Generally, ARIs possess a polar group that interacts with a region of the enzyme known as the "anion binding pocket" and a hydrophobic portion that binds to a non-polar area of the active site. mdpi.com
The potency of pyrrolyl-acetic acid derivatives as aldose reductase inhibitors has been quantified through in vitro enzyme kinetic studies, which typically determine the half-maximal inhibitory concentration (IC50). These studies have demonstrated that many compounds in this class exhibit considerable activity, often in the micromolar range. nih.gov
One study synthesized a series of 3-aroyl and 2,4-bis-aroyl derivatives and tested their ability to inhibit aldose reductase. The results highlighted several compounds with significant inhibitory potential. nih.gov The most active derivative identified in this series was [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid, which demonstrated notable potency. nih.gov
Interactive Table: In Vitro Aldose Reductase Inhibitory Activity of Selected Pyrrolyl-Acetic Acid Derivatives Below is a summary of the IC50 values for selected compounds from the study.
| Compound | Substituent Pattern | IC50 (µM) |
| I | (3-benzoylpyrrol-1-yl)acetic acid | >10 |
| II | (2-benzoylpyrrol-1-yl)acetic acid | >10 |
| 75 | [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid | 0.08 |
| 74 | [2,4-bis(4-methylbenzoyl)pyrrol-1-yl]acetic acid | 0.11 |
| 73 | [2,4-bis(4-chlorobenzoyl)pyrrol-1-yl]acetic acid | 0.12 |
| 72 | [2,4-bis(benzoyl)pyrrol-1-yl]acetic acid | 0.25 |
Data sourced from a study on substituted pyrrol-1-ylacetic acids. nih.gov
The efficacy of novel ARIs is often benchmarked against established inhibitors. The most potent pyrrolyl-acetic acid derivative, [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (compound 75), has shown potency that compares favorably with several well-known ARIs that have been evaluated in clinical trials. nih.gov
For instance, established ARIs include Tolrestat, Epalrestat, Zopolrestat, and Fidarestat. nih.govunipi.it Epalrestat is a potent inhibitor that has demonstrated efficacy in treating diabetic neuropathies. unipi.it Tolrestat also showed promise in improving neuropathy and nephropathy in diabetic subjects, though it was later withdrawn in some countries. unipi.it The comparable in vitro activity of compounds like derivative 75 suggests that the pyrrolyl-acetic acid scaffold is a viable foundation for developing new and effective aldose reductase inhibitors. nih.gov Furthermore, unlike some spiro-derivatives such as Sorbinil, certain novel inhibitors have shown high selectivity for aldose reductase (ALR2) over the structurally similar aldehyde reductase (ALR1), which is a desirable characteristic for minimizing off-target effects. openmedicinalchemistryjournal.comnih.gov
Interference with Non-Enzymatic Protein Glycation Processes
In addition to enzymatic pathways, the pathology of diabetes involves non-enzymatic protein glycation, a process also known as the Maillard reaction. nih.govresearchgate.net This reaction between reducing sugars and the amino groups of proteins leads to the formation of unstable Schiff bases and, subsequently, more stable Amadori products. nih.gov Over time, these products undergo a series of complex reactions, including oxidation, dehydration, and cyclization, to form irreversible structures known as Advanced Glycation End-products (AGEs). nih.govresearchgate.net AGEs contribute to diabetic complications by altering protein structure and function and by interacting with specific receptors to trigger inflammatory responses and oxidative stress. researchgate.netjfda-online.com
Certain pyrrolyl-acetic acid derivatives have demonstrated the ability to interfere with the protein glycation process, adding another dimension to their therapeutic potential. nih.govnih.gov The mechanisms by which compounds can inhibit glycation are varied. They may involve:
Trapping of Reactive Carbonyl Species: A key step in AGE formation is the generation of highly reactive dicarbonyl intermediates, such as methylglyoxal (B44143) (MGO) and glyoxal. nih.govmdpi.com Anti-glycating agents can act by trapping these carbonyl compounds, preventing them from reacting with proteins. mdpi.comnih.gov
Inhibition of Schiff Base/Amadori Product Formation: Some inhibitors can block the initial stages of the Maillard reaction, preventing the attachment of sugars to proteins. mdpi.com
Antioxidant Activity: The formation of AGEs is an oxidative process (glycoxidation). researchgate.net Compounds with antioxidant properties can scavenge the free radicals generated during this process, thereby inhibiting the formation of AGEs. jppres.com
While the precise mechanism for each pyrrolyl-acetic acid derivative is a subject of ongoing research, their chemical structure suggests a potential for both trapping carbonyl intermediates and exerting antioxidant effects. nih.gov This dual functionality, combining aldose reductase inhibition with anti-glycation activity, is highly desirable for addressing the multifaceted nature of diabetic complications. nih.gov
The anti-glycation activity of these compounds is typically assessed using in vitro models. A common method involves incubating a model protein, such as bovine serum albumin (BSA) or human serum albumin, with a reducing sugar like glucose or fructose (B13574) in the presence and absence of the test inhibitor. nih.govnih.gov The extent of glycation is then measured, often by monitoring the formation of fluorescent AGEs. nih.gov
Studies have evaluated select pyrrolyl-acetic acid derivatives for their ability to prevent the oxidative modification of serum albumin in such in vitro models. nih.gov The results indicated that these compounds possess considerable anti-glycation activity, with potencies comparable to that of the known antioxidant and glycation inhibitor, Trolox. nih.gov For example, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was found to inhibit both the aldose reductase enzyme and the glycation process of proteins. nih.gov This demonstrates the potential of this chemical class to protect proteins from the damaging modifications induced by high sugar levels.
Modulation of Other Relevant Biological Pathways by Structurally Related Heterocyclic Scaffolds
The pyrrole (B145914) scaffold is a core component in numerous compounds exhibiting significant anti-inflammatory properties, including well-established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin, ketorolac, and etodolac. nih.gov These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Research into analogous compounds has revealed that the anti-inflammatory potential of the pyrrole ring system can be extensively modified through the introduction of various substituents and by fusing it with other heterocyclic structures. scirp.orgdntb.gov.ua
In vitro studies have been instrumental in elucidating the anti-inflammatory mechanisms of these derivatives. For instance, a series of N-pyrrolylcarboxylic acids have been identified as potent inhibitors of COX-2. nih.gov Similarly, certain fused pyrrole compounds, such as pyrrolopyridines, have demonstrated promising activity as inhibitors of pro-inflammatory cytokines. nih.govtcsedsystem.edu The inhibition of cytokines like TNF-α is another critical pathway for mitigating inflammatory responses, and some pyrrole derivatives have shown potent inhibitory activity against this mediator. nih.gov
| Compound Class | Biological Target / Assay | Observed Effect | Reference |
|---|---|---|---|
| Fused Pyrroles (Pyrrolopyridines) | Pro-inflammatory Cytokine Inhibition | Promising inhibitory activity. | nih.gov |
| N-pyrrolylcarboxylic acids | COX-2 Inhibition | Potent inhibitory activity reported. | nih.gov |
| L-167307 (Pyrrole derivative) | TNF-α Inhibition | Potent inhibitory activity towards TNF-α. | nih.gov |
| 1,5-Diarylpyrrole Ethers | In vivo efficacy demonstrated. | Designed as effective anti-inflammatory agents. | mdpi.com |
| Benzoic Acid Analogs | Neutrophil Oxidant Response | Profound anti-inflammatory effects observed. | researchgate.net |
The pyrrole ring is a fundamental structural motif in a variety of natural and synthetic compounds that possess a wide spectrum of biological activities, including antimicrobial effects. nih.govbenthamdirect.com Naturally occurring pyrroles such as pyrrolnitin and pyoluteorin (B1679884) are known for their antibiotic properties. nih.govbenthamdirect.com This has spurred extensive research into synthetic pyrrole and pyrrolyl-benzoic acid derivatives as potential new antimicrobial agents to combat the growing challenge of antibiotic resistance. nih.govdoaj.org
Numerous studies have demonstrated the efficacy of these compounds against a range of pathogens. Synthetic pyrrole derivatives have been screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.netresearchgate.netnih.gov For instance, a series of novel pyrrole derivatives showed potency equal to or greater than the reference compound ciprofloxacin (B1669076) against E. coli. researchgate.net Similarly, novel 4-pyrrol-1-yl benzoic acid hydrazide analogs have been evaluated for their in vitro antibacterial activity against several bacterial strains. researchgate.net
The antifungal activity of these scaffolds has also been a significant area of investigation. nih.gov Compounds have been tested against fungal pathogens including Candida albicans, Aspergillus niger, Aspergillus fumigatus, and Fusarium oxysporum. nih.govresearchgate.net In some cases, the synthesized compounds exhibited high antifungal activity when compared with standard drugs like clotrimazole (B1669251) and amphotericin B. nih.govbenthamdirect.comresearchgate.net The incorporation of specific structural features, such as a 4-hydroxyphenyl ring, has been shown to be a promising strategy for enhancing antifungal activity against C. albicans. researchgate.net Furthermore, fused pyrrole systems, like pyrrolo[2,3-d]pyrimidines, have also been synthesized and evaluated for their antimicrobial potential. nih.gov
| Compound/Derivative Class | Microorganism | Activity/Result | Reference |
|---|---|---|---|
| Novel Pyrrole Derivatives | Escherichia coli (Gram-negative) | Potency equal to or higher than Ciprofloxacin. | researchgate.net |
| Novel Pyrrole Derivatives | Candida albicans (Fungus) | A 4-hydroxyphenyl ring appeared responsible for potent activity. | researchgate.net |
| Substituted Pyrroles | Staphylococcus aureus (Gram-positive) | Some compounds showed significant inhibitory effects. | nih.gov |
| 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs | Gram-positive and Gram-negative bacteria | Screened for in vitro antibacterial activity. | researchgate.net |
| 4-(2,5-dimethylpyrrol-1-yl) Benzoic Acid Hydrazide Derivatives | Mycobacterium tuberculosis H37Rv | Screened for antitubercular activity. | researchgate.net |
| Pyrrolyl Benzimidazole Derivatives | M. tuberculosis H37Rv | Significant activity observed, with some compounds showing MIC of 3.12 µg/ml. |
Beyond enzymatic inhibition, heterocyclic scaffolds related to 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid can modulate specific receptor systems, thereby influencing distinct physiological pathways. A notable example is the interaction of pyrrolidine (B122466) derivatives with sphingosine-1-phosphate (S1P) receptors. nih.govconsensus.app S1P receptors are a class of G protein-coupled receptors that play a critical role in numerous cellular processes, particularly in regulating the trafficking of lymphocytes from lymphoid organs. wikipedia.orgnih.gov
A series of 2-aryl(pyrrolidin-4-yl)acetic acids have been synthesized and identified as potent agonists of S1P receptors. nih.govconsensus.appresearchgate.net The primary mechanism of action for S1P receptor modulators involves binding to the S1P1 receptor subtype on lymphocytes. clevelandclinic.org This binding leads to the internalization and degradation of the receptor, which in turn traps lymphocytes in the lymph nodes and prevents their egress into the peripheral blood and central nervous system. nih.govclevelandclinic.org This sequestration of immune cells results in a reduction of circulating lymphocytes, a condition known as lymphopenia, which is a key therapeutic mechanism for autoimmune diseases like multiple sclerosis. wikipedia.orgclevelandclinic.org
The development of these modulators was inspired by compounds like fingolimod (B1672674) (FTY720), the first approved oral therapy for relapsing multiple sclerosis, which acts as a non-selective agonist at four of the five S1P receptor subtypes. wikipedia.orgnih.gov Subsequent research has focused on developing more selective S1P receptor modulators to optimize therapeutic effects while potentially reducing side effects associated with non-selective receptor activation. nih.govmdpi.com Studies on 2-aryl(pyrrolidin-4-yl)acetic acid analogs have shown that these compounds can effectively induce the lowering of lymphocyte counts in the peripheral blood of mice and possess favorable pharmacokinetic properties in rats, highlighting their potential as therapeutic agents targeting the S1P signaling pathway. nih.govresearchgate.net
| Compound Class | Receptor Target | Mechanism of Action | Observed Biological Effect | Reference |
|---|---|---|---|---|
| 2-Aryl(pyrrolidin-4-yl)acetic acids | S1P Receptors | Potent Agonism | Induction of lymphopenia (lowering of lymphocyte counts) in mice. | nih.govresearchgate.net |
| Fingolimod (FTY720) | S1P Receptors (S1P1,3,4,5) | Non-selective Agonism; Functional Antagonism of S1P1 | Sequestration of lymphocytes in lymph nodes. | nih.gov |
| Second-generation S1P Modulators (e.g., Siponimod, Ozanimod) | S1P Receptors (e.g., S1P1,5) | Selective Agonism | More targeted modulation of lymphocyte trafficking. | clevelandclinic.orgmdpi.com |
Structure Activity Relationship Sar Analysis of 2 4 Pyrrol 1 Ylbenzoyl Amino Acetic Acid Analogues
Impact of Pyrrole (B145914) Ring Substituents on Biological Activity
The pyrrole moiety is a significant pharmacophore, and its substitution pattern plays a pivotal role in determining the biological activity of this class of compounds. mdpi.com Studies on various pyrrole-containing molecules have demonstrated that both the nature and position of substituents on the pyrrole ring can dramatically alter their therapeutic effects.
Conversely, in other contexts, unsubstituted pyrrole rings have shown superior activity. For example, an unsubstituted pyrrole-based hydrazide was identified as the most effective dual-acting inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com The introduction of substituted phenyl rings to this core structure led to a decrease in activity, possibly due to steric hindrance. mdpi.com
The position of substituents also matters. In a study of pyrrole flavones, a derivative with a 2-methyl-5-phenylpyrrol-1-yl moiety at the 7-position of the flavone (B191248) core showed high selectivity towards cancer cells over non-cancerous cells. nih.gov This suggests that the placement of bulky groups on the pyrrole can influence the molecule's interaction with biological targets and affect its selectivity profile. nih.gov
Table 1: Impact of Pyrrole Ring Substituents on Biological Activity
| Compound Series | Pyrrole Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| Pyrrolamides | 3,4-dichloro | Increased hydrophobic interactions and potency. | nih.gov |
| Pyrrole-based hydrazides | Unsubstituted | Optimal dual MAO-B/AChE inhibitory activity. | mdpi.com |
Influence of the Benzoic Acid Linker and its Substituents
The benzoic acid linker serves as a central scaffold, and modifications to this part of the molecule can significantly impact biological activity. The substitution pattern on the benzoyl ring is a key determinant of the compound's properties.
In a series of 2-arylindoles, which share a similar aromatic core concept, the presence and position of substituents on the phenyl ring were critical for fungicidal activity. A 4-fluoro-2-phenyl-1H-indole demonstrated a broad spectrum of activity against various fungi, indicating that electron-withdrawing groups can enhance efficacy.
Research on other benzoyl-containing compounds has shown that the position of substituents can influence inhibitory activity. For instance, in a study of ketamine analogues, 2- and 3-substituted compounds on the benzene (B151609) ring were generally more active than their 4-substituted counterparts. mdpi.com This suggests that the spatial arrangement of substituents on the benzoic acid linker is crucial for optimal interaction with the target protein.
Role of the Acetic Acid Side Chain and N-Substitution in Modulating Activity
The acetic acid side chain is a critical component for the biological activity of the parent compound. Carboxylic acid groups are known to participate in important interactions with biological targets, such as forming hydrogen bonds or salt bridges with amino acid residues in active sites.
In a study of monobactam analogues, the C-4 amino acid substituted derivatives showed that the nature of the amino acid side chain influences the antibacterial spectrum. nih.gov While not a direct analogue, this highlights the general importance of the amino acid-like side chain in modulating biological responses. The carboxylic acid moiety is often essential for anchoring the molecule within the active site of an enzyme.
Furthermore, N-substitution on the amide nitrogen can also modulate activity. The presence of a hydrogen atom on the amide nitrogen allows it to act as a hydrogen bond donor, which can be a crucial interaction for binding. Replacing this hydrogen with an alkyl group could disrupt this interaction and potentially decrease activity, unless the alkyl group can engage in other favorable interactions, such as hydrophobic interactions.
Physicochemical Descriptors and their Correlation with Biological Efficacy (e.g., ElogD, Hammett sigma values)
The biological efficacy of a compound is often correlated with its physicochemical properties. Descriptors such as the logarithm of the distribution coefficient (ElogD) and Hammett sigma (σ) values provide quantitative measures of a molecule's lipophilicity and the electronic effects of its substituents, respectively.
Lipophilicity, often estimated by ElogD, is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is generally required for a compound to effectively cross biological membranes and reach its target. For instance, in a series of pyrrole-ligated 1,3,4-oxadiazoles, the introduction of iodine atoms, which significantly increases lipophilicity, led to superior antibacterial activity. mdpi.com
Hammett sigma values quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. These electronic effects can influence a molecule's reactivity and its ability to interact with biological targets. For example, the presence of electron-withdrawing groups, as indicated by a positive Hammett sigma value, can increase the acidity of a nearby proton or alter the charge distribution of the molecule, potentially leading to stronger binding interactions.
Identification of Key Pharmacophoric Elements within the Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid scaffold, several key pharmacophoric elements can be identified.
Based on SAR studies of related compounds, the key pharmacophoric features likely include:
The Pyrrole Ring: This aromatic heterocycle can engage in π-π stacking and hydrophobic interactions with the target protein. mdpi.com
The Amide Linkage: The NH group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the inhibitor in the active site.
The Benzoic Acid Ring: This aromatic ring provides a rigid scaffold and can also participate in hydrophobic and π-π interactions.
The Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor and can also form ionic interactions (salt bridges) with basic residues in the target protein.
A computational pharmacophore model for triple uptake inhibitors, for example, identified hydrophobic and aromatic features, as well as a cationic center, as crucial for activity. nih.gov While the specific target for this compound may differ, the general principles of identifying key interaction points remain the same. The combination of the pyrrole ring, the central phenyl ring, and the terminal carboxylic acid group creates a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that define its pharmacophoric profile.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dichloropyrrole |
Computational and Theoretical Investigations of 2 4 Pyrrol 1 Ylbenzoyl Amino Acetic Acid Derivatives
Molecular Docking Studies with Enzyme Targets (e.g., Aldose Reductase binding sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For derivatives of 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid, a key area of interest is their potential interaction with enzymes implicated in disease, such as aldose reductase.
Aldose reductase is a critical enzyme in the polyol pathway, which is associated with diabetic complications. Inhibiting this enzyme is a therapeutic strategy to prevent or mitigate such complications. Research on various heterocyclic compounds, including those with pyrrole (B145914) moieties, has demonstrated their potential as aldose reductase inhibitors. researchgate.netsemanticscholar.orgfigshare.com
In a typical molecular docking study, the crystal structure of the target enzyme, such as aldose reductase, is obtained from a protein database. The small molecule of interest is then placed into the active site of the enzyme in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose.
For a compound like this compound, the pyrrole ring, benzoyl group, and acetic acid side chain would each contribute to the binding interactions. The pyrrole ring can engage in hydrophobic interactions, while the carbonyl and amine groups of the benzoyl-amino linkage, as well as the carboxylic acid group, are capable of forming hydrogen bonds with amino acid residues in the enzyme's active site. Studies on other pyrrole-based inhibitors have highlighted the importance of these interactions for potent enzyme inhibition. nih.govrutgers.edu
| Compound Class | Enzyme Target | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity Range (kcal/mol) |
|---|---|---|---|
| Pyrrole-based inhibitors | Aldose Reductase | Tyr48, His110, Trp111 | -7.0 to -10.0 |
| N-benzoyl amino acids | Various Hydrolases | Ser, His, Asp (catalytic triad) | -6.0 to -9.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
For a series of derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and testing their biological activity, for instance, as enzyme inhibitors. Various molecular descriptors for each compound would then be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. acs.org Such models can provide insights into the structural features that are important for activity. For example, a QSAR model might reveal that electron-withdrawing groups on the benzoyl ring increase inhibitory potency. nih.govnih.gov
While a specific QSAR model for this compound derivatives is not available, studies on related N-benzoylglycine esters and other enzyme inhibitors have successfully employed this approach to guide lead optimization. acs.org
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Hammett constant (σ) | Modulation of binding affinity through electronic effects |
| Steric | Molar refractivity (MR) | Influence of substituent size on fitting into the binding pocket |
| Hydrophobic | LogP | Impact of lipophilicity on cell permeability and target engagement |
Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting how it will interact with a biological target.
Molecular dynamics (MD) simulations provide a more dynamic picture of the compound-target interactions. nih.goveasychair.org In an MD simulation, the movements of the atoms in the protein-ligand complex are simulated over time, taking into account the forces between them. semanticscholar.orgbohrium.com This allows for the observation of how the ligand and protein adapt to each other upon binding and can reveal the stability of the binding mode predicted by molecular docking.
MD simulations can provide valuable information on:
The stability of key hydrogen bonds between the compound and the target.
The role of water molecules in mediating the interaction.
The conformational changes in the protein upon ligand binding.
The calculation of binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. mdpi.com
Studies on other pyrrole-containing ligands have utilized MD simulations to confirm the stability of their interactions with target proteins and to elucidate the dynamic nature of the binding process. semanticscholar.orgnih.gov
Electronic Structure Calculations for Reactive Centers and Binding Energetics
Electronic structure calculations, based on quantum mechanics, can provide detailed insights into the electronic properties of a molecule. iaea.org These calculations can be used to determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
For this compound, these calculations can help to:
Identify the most likely sites for nucleophilic or electrophilic attack, providing insights into its metabolic fate.
Calculate the partial atomic charges, which are important for understanding electrostatic interactions with the target protein.
Determine the energy of the frontier molecular orbitals (HOMO and LUMO), which can be related to the molecule's reactivity and its ability to participate in charge-transfer interactions.
Provide a more accurate description of the binding energetics by breaking down the interaction energy into components such as electrostatic, van der Waals, and polarization energies.
In Silico ADMET Prediction for Research Compound Prioritization
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. ijper.org These predictions are essential in the early stages of drug discovery to prioritize compounds with favorable drug-like properties and to identify potential liabilities. researchhub.comresearchgate.net
For this compound and its derivatives, various ADMET properties can be predicted using commercially available software or web-based tools. These predictions are based on models derived from large datasets of experimental data.
| ADMET Property | Computational Model/Rule | Significance |
|---|---|---|
| Absorption | Lipinski's Rule of Five | Predicts oral bioavailability based on molecular weight, logP, and hydrogen bond donors/acceptors. |
| Distribution | Prediction of plasma protein binding | Affects the concentration of free drug available to act on the target. |
| Metabolism | Prediction of cytochrome P450 inhibition/induction | Assesses the potential for drug-drug interactions. |
| Excretion | Prediction of renal clearance | Estimates the rate at which the compound is cleared from the body. |
| Toxicity | Prediction of hERG channel inhibition | Assesses the risk of cardiotoxicity. |
While these in silico predictions need to be confirmed by experimental studies, they are invaluable for guiding the selection and optimization of lead compounds in drug discovery projects. nih.gov
Future Research Directions and Translational Perspectives for Research
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The structural simplicity of the pyrrole-benzoyl-amino acid scaffold makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS) campaigns. nih.gov Libraries of thousands of related compounds can be synthesized by systematically varying the pyrrole (B145914), benzoyl, and amino acid components.
These libraries can then be screened against a wide range of biological targets to identify initial "hits." HTS provides an efficient method for exploring the vast chemical space around the core scaffold, rapidly identifying compounds with desired biological activity. researchgate.net This approach accelerates the early stages of drug discovery, moving from a scaffold of interest to a validated lead compound.
Role in Scaffold Hopping and Bioisosteric Replacement Studies within Drug Discovery Research
The concepts of scaffold hopping and bioisosteric replacement are central to modern medicinal chemistry, allowing for the optimization of lead compounds and the generation of novel intellectual property. nih.govresearchgate.net The 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid structure is an excellent template for such studies.
Scaffold Hopping: This involves replacing the core pyrrole-benzoyl framework with a structurally different scaffold that maintains the original's key binding interactions. researchgate.netscispace.com For example, the pyrrole ring could be replaced with other five-membered heterocycles like furan, thiophene, or pyrazole (B372694) to explore new chemical space while preserving biological activity.
Bioisosteric Replacement: This strategy involves substituting specific functional groups with other groups that have similar physical or chemical properties. u-strasbg.fr A common example is replacing a carboxylic acid group with a tetrazole, which can improve metabolic stability and cell membrane permeability while retaining the ability to engage in similar ionic interactions.
Table 2: Examples of Bioisosteric Replacements for the Amino Acid Moiety
| Original Group | Potential Bioisostere | Rationale |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and hydrogen bonding capacity; improved metabolic stability. |
| Carboxylic Acid (-COOH) | Acylsulfonamide | Mimics the charge and geometry of the carboxylate group. |
| Amide Linker (-CONH-) | Reverse Amide (-NHCO-) | Alters hydrogen bonding pattern and proteolytic stability. |
These advanced medicinal chemistry strategies will be crucial in transforming the this compound scaffold from a chemical entity into a source of potential drug candidates with finely tuned properties.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid, and how is the product characterized?
Methodological Answer: A common approach involves coupling 4-pyrrol-1-ylbenzoic acid derivatives with glycine or its analogues. For example:
Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC, DCC) with a benzoyl chloride intermediate.
Amide bond formation : React the activated acid with aminoacetic acid under basic conditions (e.g., K₂CO₃ in DMSO) at elevated temperatures (100–130°C) for 12–24 hours .
Purification : Crude products are extracted with ethyl acetate, washed with dilute HCl, and purified via silica gel chromatography or recrystallization.
Characterization : Confirm structure using -NMR (e.g., pyrrole proton signals at δ 6.2–6.8 ppm), -NMR (carbonyl carbons at ~170 ppm), and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for verifying the purity and stability of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition temperatures >200°C suggest robustness for storage).
- Solubility Profiling : Test in DMSO, water, and ethanol; note that poor aqueous solubility (common for aromatic amides) may require formulation with co-solvents like PEG-400 .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions during the synthesis of this compound?
Methodological Answer: Low yields (e.g., 45% in some cases ) often arise from incomplete coupling or side reactions. Optimization strategies include:
Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., triethylamine) to reduce side-product formation.
Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus THF to improve reaction kinetics.
Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
Protecting Groups : Temporarily protect the pyrrole nitrogen to prevent undesired interactions during coupling .
Q. How should contradictory data on solubility and stability be resolved?
Methodological Answer: Contradictory reports (e.g., solubility in water vs. DMSO ) can be addressed through:
Standardized Protocols : Replicate experiments under identical conditions (pH, temperature, solvent grade).
Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregates or polymorphic forms affecting solubility.
Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-MS .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in drug discovery?
Methodological Answer:
- Enzyme Inhibition Assays : Test against histone deacetylases (HDACs) or kinases, given structural similarities to known inhibitors (e.g., HC-toxin derivatives ).
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
- Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins like HDAC1 .
Q. How can computational modeling guide the design of derivatives with improved properties?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict interactions between the compound and HDAC enzymes, focusing on the benzoyl-pyrrole moiety’s role in binding.
QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with bioactivity data to prioritize synthetic targets.
ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Dose-Response Validation : Re-test activity across a broader concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ values.
- Assay Standardization : Use identical cell lines, passage numbers, and assay protocols (e.g., ATP-based vs. colorimetric detection).
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyrazole derivatives ) to identify trends in SAR .
Q. Why do NMR spectra vary between batches, and how can this be mitigated?
Methodological Answer: Batch-to-batch variations (e.g., impurity peaks in -NMR) may stem from:
Incomplete Purification : Optimize column chromatography gradients or switch to preparative HPLC.
Tautomerism : The pyrrole ring’s tautomeric forms can shift proton signals; use deuterated DMSO to stabilize the structure during analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
